Stereochemical Configuration Enables Distinct KRAS G12D Inhibitor Scaffold Compared to (2R,7aS) Enantiomer
The ((2S,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol isomer (CAS: 2820537-15-1) is structurally distinct from its (2R,7aS) enantiomer (CAS: 2097518-76-6) and is utilized in the synthesis of specific KRAS G12D inhibitors with altered binding profiles. While the (2R,7aS) enantiomer is the established core scaffold for the clinically advanced KRAS G12D inhibitor MRTX1133, the (2S,7aS) configuration is employed in alternative inhibitor series [1]. For example, the (2S,7aS) isomer is incorporated into the ligand of PDB structure 7RT3, whereas the (2R,7aS) isomer is present in the ligand of PDB structure 7RT2, demonstrating that the stereochemistry dictates the specific inhibitor design [2]. The (2R,7aS) enantiomer, as part of MRTX1133, exhibits an IC50 of 0.48–1.19 nM against KRAS G12D [3].
| Evidence Dimension | Stereochemistry and KRAS G12D Inhibitor Application |
|---|---|
| Target Compound Data | ((2S,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol (CAS: 2820537-15-1) |
| Comparator Or Baseline | ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol (CAS: 2097518-76-6) |
| Quantified Difference | The (2S,7aS) isomer is used in distinct KRAS G12D inhibitor series (e.g., compound 24 in PDB 7RT3) compared to the (2R,7aS) isomer used in MRTX1133 (PDB 7RT2). The (2R,7aS)-containing MRTX1133 has an IC50 of 0.48–1.19 nM against KRAS G12D. |
| Conditions | Crystal structure determination (X-ray diffraction) for PDB 7RT3 and 7RT2; in vitro KRAS G12D inhibition assay for MRTX1133. |
Why This Matters
The specific (2S,7aS) stereochemistry is required for the synthesis of a distinct subclass of KRAS G12D inhibitors, enabling medicinal chemists to explore alternative binding modes or optimize different pharmacological properties.
- [1] Wang, X., Allen, S., Blake, J. F., Bowcut, V., Briere, D. M., Calinisan, A., ... & Marx, M. A. (2022). Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. Journal of Medicinal Chemistry, 65(4), 3123-3133. DOI: 10.1021/acs.jmedchem.1c01688. View Source
- [2] PDB 7RT3: Crystal Structure of KRAS G12D with compound 24 (containing (2S,4S,7aR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl moiety). PDB 7RT2: Crystal Structure of KRAS G12D with compound 25 (containing (2R,4R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl moiety). RCSB Protein Data Bank. DOI: 10.2210/pdb7RT3/pdb; 10.2210/pdb7RT2/pdb. View Source
- [3] JECIBiochem. (2023). Study Finds KRAS G12D Inhibitor. Industry News. Retrieved from https://www.jecibiochem.com/. View Source
